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molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol CAS No. 2315-61-9

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Cat. No. B029144
M. Wt: 294.4 g/mol
InChI Key: LBCZOTMMGHGTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294664

Procedure details

The following materials were added to a 500 ml. reaction flask: 40.7 g D.I. water, 0.1 g Versene 220, 0.01 g 93% sulfuric acid and 0.04 g iron sulfate-heptahydrate (Mixture 1). The flask was equipped with a reaction flask head, reflux condenser and agitator. Then a second mixture of 80 g D.I. water, 0.6 g Versene 220, 5.17 g of 58% NaAMPS, 5.1 g Sipex EST-30, 5.4 g Igepal CA-887, 0.15 g 93% sulfuric acid, 1.5 g Potomac Yellow Dye, 0.44 g Rhodamine F5G, and 0.22 g Rhodamine F3B were added to a second container. Both mixtures were purged for 30 minutes with nitrogen to remove residual oxygen. Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture and the resulting mixture was agitated to form a stable preemulsion. Mixture I was then heated to 60° C. using a temperature controlled water bath. Ammonium Persulfate (0.6 g of APS in 3.6 g of D.I. water) and Erythorbic acid (0.93 g of EA in 3.8 g D.I. water) initiator solutions were prepared and 1/3 of each solution was added to mixture 1. Mixture 2 and the remaining 2/3 of the initiator solutions were then pumped into the reactor containing Mixture I at such a rate as to maintain the temperature of Mixture I at 60° C. without using additional heating. When the addition was complete, the polymer emulsion was heated for an additional 1 hr. and the post polymerization monomer reduction step was begun. t-Butylhydroperoxide (0.25 g t-BHP in 1.75 g D.I. water) and Erythorbic acid (0.34 g EA in 2.0 g D.I. water) solutions were then added to the emulsion polymer. The temperature was maintained at 60° C. for an additional hour. The resulting orange fluorescent dispersion possessed excellent color strength, shade and brightness.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Erythorbic acid
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
iron sulfate-heptahydrate
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Name
Mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
0.15 g
Type
reactant
Reaction Step Five
Name
Rhodamine F5G
Quantity
0.44 g
Type
reactant
Reaction Step Five
[Compound]
Name
Rhodamine F3B
Quantity
0.22 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Seven
Quantity
0.01 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Mixture 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Ammonium Persulfate
Name
Erythorbic acid

Identifiers

REACTION_CXSMILES
C(N(CC([O-])=O)CC([O-])=O)C[N:3](CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[S:25](=[O:29])(=[O:28])([OH:27])O.CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.CC[NH:53]C1C=C2OC3C(=C(C4C(C(OCC)=O)=CC=CC=4)C2=CC=1C)C=C(C)C(=[NH+]CC)C=3.[Cl-].C([O:89][OH:90])(C)(C)C.[CH2:91]([OH:102])[C@@H:92]([OH:101])[C@H:93]1[O:98][C:96](=[O:97])[C:95]([OH:99])=[C:94]1[OH:100]>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O>[S:25]([O:89][O:90][S:25]([O-:29])(=[O:28])=[O:27])([O-:27])(=[O:29])=[O:28].[NH4+:3].[NH4+:53].[CH2:91]([OH:102])[C@@H:92]([OH:101])[C@H:93]1[O:98][C:96](=[O:97])[C:95]([OH:99])=[C:94]1[OH:100] |f:0.1.2.3.4,7.8,11.12.13.14.15.16.17.18.19,21.22.23|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Erythorbic acid
Quantity
0.34 g
Type
reactant
Smiles
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Two
Name
iron sulfate-heptahydrate
Quantity
0.04 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Three
Name
Mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Four
Name
mixture 1
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Five
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
5.4 g
Type
reactant
Smiles
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Name
Quantity
0.15 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Rhodamine F5G
Quantity
0.44 g
Type
reactant
Smiles
CCNC1=C(C=C2C(=C1)OC3=CC(=[NH+]CC)C(=CC3=C2C4=CC=CC=C4C(=O)OCC)C)C.[Cl-]
Name
Rhodamine F3B
Quantity
0.22 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Step Eight
Name
Quantity
0.01 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Mixture 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following materials were added to a 500 ml
CUSTOM
Type
CUSTOM
Details
reaction flask
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a reaction flask head
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
Then a second mixture of 80 g D.I
CUSTOM
Type
CUSTOM
Details
Both mixtures were purged for 30 minutes with nitrogen
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove residual oxygen
ADDITION
Type
ADDITION
Details
Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture
CUSTOM
Type
CUSTOM
Details
to form a stable preemulsion
ADDITION
Type
ADDITION
Details
containing Mixture I at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of Mixture I at 60° C.
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the polymer emulsion was heated for an additional 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
and the post polymerization monomer reduction step
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 60° C. for an additional hour

Outcomes

Product
Name
Ammonium Persulfate
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
Name
Erythorbic acid
Type
product
Smiles
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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